methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate
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Overview
Description
methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a chemical compound with a complex structure that includes a piperazine ring and a tetrahydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the reaction of 4-methylpiperazine with a suitable pyrimidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the pyrimidinone moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Olanzapine N-oxide: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4’-N-oxide.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another compound containing the 4-methylpiperazine moiety.
Uniqueness
methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-15-3-5-16(6-4-15)12-13-8-9(11(18)14-12)7-10(17)19-2/h9H,3-8H2,1-2H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWRQYHNNDMSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NCC(C(=O)N2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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